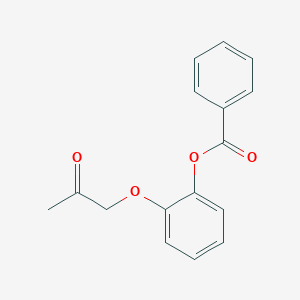

2-(2-Oxopropoxy)phenyl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Oxopropoxy)phenyl benzoate is a chemical compound that has attracted interest among scientists and researchers due to its unique properties. It is a phenyl ester of benzoic acid . The molecular formula is C16H14O4 and the molecular weight is 270.284.

Molecular Structure Analysis

The molecular structure of phenyl benzoate, a close relative of this compound, has been determined using various computational methods . These methods include Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets ranging from 6-31G* to 6-311++G** .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, phenyl benzoate has been studied. For instance, phenyl benzoate undergoes Fries rearrangement catalyzed by heteropoly acids to yield acylated phenols and esters .Physical and Chemical Properties Analysis

Phenyl benzoate, a close relative of this compound, is a solid at room temperature with a melting point of 68-70 °C and a boiling point of 298-299 °C . It is freely soluble in hot alcohol, slightly soluble in diethyl ether, and insoluble in water .科学的研究の応用

Photopolymerization and Liquid Crystallinity

One notable application is in the synthesis of liquid-crystalline diepoxides, which exhibit increased birefringence and maintain this property at high temperatures. This property is crucial for the development of advanced materials with potential applications in optical storage, displays, and sensors. The photoinitiated cross-linking of these molecules, especially when uniaxially oriented in the nematic state, demonstrates the potential for creating ordered networks with enhanced optical properties (Broer, Lub, & Mol, 1993).

Pharmaceutical Research

In the pharmaceutical domain, the hybrid compounds known as NOSH-aspirin, which incorporate nitric oxide (NO) and hydrogen sulfide (H2S)-releasing moieties alongside a structure related to 2-(2-Oxopropoxy)phenyl benzoate, have shown significant potential. These compounds exhibit remarkable potency in inhibiting the growth of various human cancer cell lines without cellular toxicity, making them a promising new class of anti-inflammatory and anticancer agents (Kodela, Chattopadhyay, & Kashfi, 2012).

Material Sciences

In material sciences, the development of polymers with unique properties, such as those incorporating this compound derivatives, demonstrates significant advancements. These materials exhibit novel electrochemical and optical properties, leading to the creation of multicolored electrochromic polymers. Such polymers change color upon electrical stimulation and have applications in smart windows, displays, and other electrochromic devices (Yigit et al., 2014).

Advanced Functional Materials

The exploration of new fluorinated monomers for the synthesis of side-chain liquid crystalline polysiloxanes is another area where derivatives of this compound find application. These materials exhibit high smectogenic properties and are crucial for the development of materials with specific thermal and optical characteristics (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Safety and Hazards

将来の方向性

Phenyl benzoate derivatives, including potentially 2-(2-Oxopropoxy)phenyl benzoate, hold promise in various fields of science and technology. They are of interest for practical application and for further development of the theory of the liquid crystalline state of matter . Their physical properties allow for the expansion of conventional uses and identification of new areas of practical use .

作用機序

Mode of Action

It’s worth noting that benzoate derivatives have been found to exert toxic effects on the nervous system of parasites, resulting in their death .

Biochemical Pathways

For instance, they are synthesized via the shikimate and phenylpropanoid pathways .

Pharmacokinetics

Studies on similar compounds suggest that they may have a short elimination half-life .

Action Environment

It’s known that the properties of phenyl benzoate derivatives can be tailored for application under specific conditions .

特性

IUPAC Name |

[2-(2-oxopropoxy)phenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-12(17)11-19-14-9-5-6-10-15(14)20-16(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLFCGYGRUSIBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=CC=C1OC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2783103.png)

![1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2783105.png)

![4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2783114.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)

![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)

![N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783124.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)